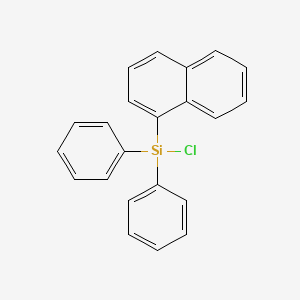
Chloro(naphthalen-1-yl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(naphthalen-1-yl)diphenylsilane is a chemical compound with the molecular formula C22H17ClSi. It is a silane derivative where a chlorine atom is bonded to a silicon atom, which is also bonded to a naphthalene ring and two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(naphthalen-1-yl)diphenylsilane typically involves the reaction of naphthalene-1-boronic acid with chlorodiphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help in identifying the best catalysts and reaction conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(naphthalen-1-yl)diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of naphthalen-1-yl-diphenylsilanol or naphthalen-1-yl-diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Applications De Recherche Scientifique
Chloro(naphthalen-1-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Used in the production of advanced materials such as polymers and coatings
Mécanisme D'action
The mechanism by which Chloro(naphthalen-1-yl)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved in these interactions include nucleophilic substitution and oxidative addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(diphenyl)methylsilane
- Chloro(phenyl)dimethylsilane
- Chloro(trimethyl)silane
Uniqueness
Chloro(naphthalen-1-yl)diphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of complex organosilicon molecules and advanced materials .
Propriétés
Numéro CAS |
65787-77-1 |
|---|---|
Formule moléculaire |
C22H17ClSi |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
chloro-naphthalen-1-yl-diphenylsilane |
InChI |
InChI=1S/C22H17ClSi/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
Clé InChI |
FUDQQSIWYHCUNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


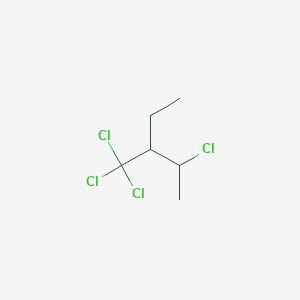


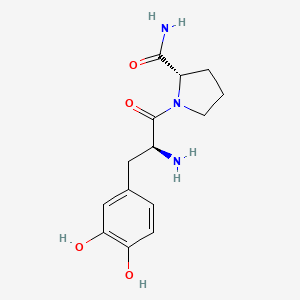
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

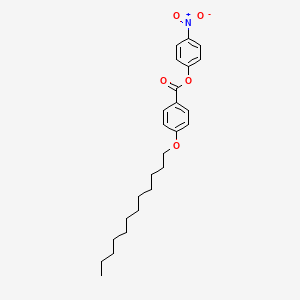
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
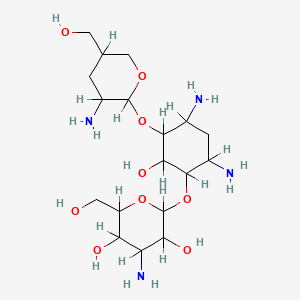

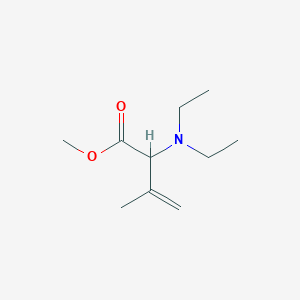

![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
